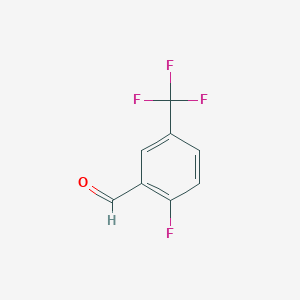

2-Fluoro-5-(trifluoromethyl)benzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLNLGMUINCSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370566 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-78-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Fluoro 5 Trifluoromethyl Benzaldehyde

Direct Fluorination Techniques for Benzaldehyde (B42025) Scaffolds

Direct fluorination of benzaldehyde derivatives presents a challenge due to the reactivity of the aldehyde group. However, methods using elemental fluorine have been developed. The reaction of benzaldehyde derivatives with elemental fluorine can result in a mixture of ring-fluorinated benzaldehydes and benzoyl fluorides. The product distribution is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-withdrawing groups tend to favor the formation of benzoyl fluoride (B91410) derivatives, while electron-donating groups direct towards the desired fluoroarene systems. acs.org For a substrate like 5-(trifluoromethyl)benzaldehyde, the strongly electron-withdrawing trifluoromethyl group would likely favor the formation of the corresponding benzoyl fluoride, complicating the direct synthesis of 2-fluoro-5-(trifluoromethyl)benzaldehyde.

Recent advancements have also explored palladium-catalyzed C-H fluorination. For instance, the direct ortho-C-H fluorination of benzaldehydes has been achieved using transient directing groups like orthanilic acids in the presence of a palladium catalyst and an electrophilic fluorinating agent. acs.org While this demonstrates the feasibility of direct fluorination, the regioselectivity for a substrate with a meta-directing trifluoromethyl group would need to be carefully controlled to favor fluorination at the desired ortho position.

Trifluoromethylation Reactions for Aromatic Systems

The introduction of a trifluoromethyl group onto an aromatic ring is a well-established field of research, driven by the significant impact of this moiety on the properties of organic molecules. wikipedia.org A variety of methods have been developed to achieve this transformation.

Copper-mediated trifluoromethylation is a prominent strategy. nih.gov For example, aryl iodides can be efficiently converted to their corresponding benzotrifluorides using a copper(I)/1,10-phenanthroline complex under mild, base-free conditions. researchgate.net Another approach involves the use of potassium trifluoroacetate (B77799) (CF3CO2K) as an inexpensive and easy-to-handle trifluoromethyl source in copper-mediated cross-coupling reactions, which can be accelerated using a flow system. nih.gov

Palladium and copper systems have also been developed for the trifluoromethylation of aromatic precursors, although the scope can sometimes be limited with certain heterocyclic substrates. nih.gov Radical processes for trifluoromethylation offer an alternative, often providing high yields, but can suffer from a lack of regiocontrol depending on the substrate. nih.gov Reagents like sodium trifluoroacetate, introduced in 1981, are used in conjunction with a copper(I) iodide catalyst to achieve trifluoromethylation of aromatic halides. wikipedia.org

Palladium-Catalyzed Approaches in Fluorobenzaldehyde Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted aromatic compounds. While direct palladium-catalyzed fluorination of benzaldehydes is an emerging area, acs.org palladium catalysis is more commonly employed in the construction of the carbon skeleton or in the introduction of other functional groups that can be later converted to a formyl group. For instance, palladium-catalyzed reactions of 2-bromobenzaldehydes with various coupling partners are well-documented for the synthesis of more complex structures. nih.govresearchgate.netresearchgate.netnih.gov

In the context of synthesizing this compound, a plausible palladium-catalyzed approach would involve the coupling of a suitably functionalized aromatic precursor. For example, a Suzuki coupling of 2-fluoro-5-(trifluoromethyl)phenylboronic acid with a formylating agent or a precursor to the aldehyde functionality could be envisioned.

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Trifluoromethyl Benzaldehyde

Influence of Fluoro and Trifluoromethyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 2-Fluoro-5-(trifluoromethyl)benzaldehyde is significantly influenced by the electronic and steric properties of the fluoro and trifluoromethyl substituents. These groups are known to modulate the electron density of the benzene (B151609) ring and influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electronic Effects: Inductive and Resonance Contributions

The fluoro and trifluoromethyl groups are both strongly electron-withdrawing, primarily through the inductive effect (-I). mdpi.com The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring, deactivating it towards electrophilic substitution.

The fluoro group , while inductively withdrawing, can also exert a weak electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic pi-system. However, the inductive effect of fluorine is generally considered to be dominant.

The trifluoromethyl group is a powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. mdpi.com Unlike a single fluorine atom, it does not have a significant resonance-donating effect. This strong deactivation of the aromatic ring makes electrophilic substitution reactions more difficult. The electron-withdrawing nature of these substituents also enhances the acidity of any protons on the aromatic ring.

The combined electron-withdrawing effects of both the fluoro and trifluoromethyl groups make the aromatic ring in this compound highly electron-deficient. This property is advantageous in reactions that are favored by electron-poor aromatic systems.

Steric Hindrance Considerations

Steric hindrance plays a role in directing incoming reagents to specific positions on the aromatic ring. The fluoro group is relatively small, with a van der Waals radius of 1.47 Å, and thus exerts minimal steric hindrance. researchgate.net

In contrast, the trifluoromethyl group is significantly bulkier and can sterically hinder reactions at the adjacent ortho positions. researchgate.netnih.gov This steric bulk can influence the regioselectivity of substitution reactions, favoring attack at less hindered positions. For instance, in electrophilic aromatic substitution reactions, incoming electrophiles would likely avoid the positions ortho to the bulky trifluoromethyl group.

Reaction Pathways Involving the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile site for a variety of chemical transformations.

Carbonyl Additions and Condensations

The aldehyde group readily undergoes nucleophilic addition reactions. The electron-withdrawing fluoro and trifluoromethyl groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Common carbonyl addition reactions include the formation of cyanohydrins, acetals, and hemiacetals. Condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation, are also important transformations for this aldehyde. These reactions allow for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

Oxidation and Reduction Chemistry

The aldehyde group can be easily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The resulting 2-fluoro-5-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (2-fluoro-5-(trifluoromethyl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The Clemmensen and Wolff-Kishner reductions can also be employed to reduce the aldehyde to a methyl group. thermofisher.com

Formation of Schiff Bases and Oximes

This compound reacts with primary amines to form Schiff bases (imines). sciencepublishinggroup.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. sciencepublishinggroup.com Schiff bases are important intermediates in organic synthesis and are also known for their biological activities. nih.gov

Similarly, the reaction of this compound with hydroxylamine (B1172632) (NH2OH) yields an oxime. ijcce.ac.ir Oximes are useful in the characterization of aldehydes and ketones and can also be converted into other functional groups. ijcce.ac.ir The formation of both Schiff bases and oximes is often catalyzed by acid or base.

Electrophilic Aromatic Substitution (EAS) Studies

The presence of the strongly deactivating fluoro and trifluoromethyl groups on the benzene ring makes electrophilic aromatic substitution (EAS) reactions on this compound challenging. Both the -F and -CF3 groups are ortho, para-directing, but their deactivating nature significantly reduces the nucleophilicity of the aromatic ring. The aldehyde group is a meta-directing deactivator. The interplay of these directing effects determines the regioselectivity of any potential EAS reaction.

For comparison, studies on related compounds, such as the bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde, have shown that electrophilic substitution is possible, with the regioselectivity being controlled by the existing substituents. In a patented process, the bromination of o-fluorobenzaldehyde using a brominating reagent in the presence of a Lewis acid catalyst yields 2-fluoro-5-bromobenzaldehyde, demonstrating the feasibility of halogenation on a similarly substituted ring. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Directing Effect | Predicted Reactivity |

| C3 | Ortho to -F, Meta to -CHO | Ortho, Meta | Potentially reactive |

| C4 | Para to -F, Ortho to -CF3 | Para, Ortho | Deactivated |

| C6 | Ortho to -F, Para to -CF3 | Ortho, Para | Potentially reactive |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the -F and -CF3 groups, makes it a good substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr, is susceptible to displacement by strong nucleophiles. The rate of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, which stabilize the intermediate Meisenheimer complex. youtube.commasterorganicchemistry.comlibretexts.org

In the case of this compound, the trifluoromethyl group is para to the fluorine atom, which strongly activates the C2 position for nucleophilic attack.

Studies on the reaction of polyfluoroarenes with nucleophiles have demonstrated the feasibility of SNAr. For instance, the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) in the presence of a base proceeds with high regioselectivity, substituting the fluorine atom para to the trifluoromethyl group. nih.gov In another study involving the synthesis of chalcones, it was observed that a fluorine atom at the para position of a benzaldehyde (B42025) derivative could be substituted by a methoxy (B1213986) group under basic conditions. semanticscholar.org

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent | Plausible Product |

| Primary Amine | R-NH2 | 2-(Alkylamino)-5-(trifluoromethyl)benzaldehyde |

| Secondary Amine | R2NH | 2-(Dialkylamino)-5-(trifluoromethyl)benzaldehyde |

| Methoxide | NaOCH3 | 2-Methoxy-5-(trifluoromethyl)benzaldehyde |

| Ethoxide | NaOC2H5 | 2-Ethoxy-5-(trifluoromethyl)benzaldehyde |

Radical Reactions and Photochemistry

The investigation of radical reactions and the photochemistry of this compound is an area with limited specific research. However, the general principles of benzaldehyde photochemistry can be applied. Upon absorption of UV light, benzaldehyde can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can participate in various photochemical reactions.

One common photochemical reaction of aldehydes is the Paterno-Büchi reaction, a [2+2] photocycloaddition with alkenes to form oxetanes. While there are no specific reports of this reaction with this compound, it is a plausible transformation. researchgate.net

The carbonyl group of the aldehyde can also undergo radical additions. For instance, radicals can add to the carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxy radical intermediate. The high electronegativity of the fluorine and trifluoromethyl groups might influence the stability of any radical intermediates formed.

Furthermore, the C-F bond, while generally strong, could potentially be cleaved under certain high-energy photochemical or radical conditions, although this would likely require significant energy input. Research on the radical-initiated reactions of other fluorinated compounds has shown that perfluoroalkyl radicals can be generated from sulfinate salts and participate in additions to double bonds, indicating the diverse reactivity of fluorinated organic molecules in radical processes. acs.org

Applications of 2 Fluoro 5 Trifluoromethyl Benzaldehyde in Chemical Sciences

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2-Fluoro-5-(trifluoromethyl)benzaldehyde is a sought-after starting material and intermediate for the synthesis of new drug candidates. The strategic incorporation of fluorine and trifluoromethyl moieties into bioactive molecules is a well-established method for optimizing pharmacological profiles. nbinno.com

This compound functions as a key synthetic intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comchemimpex.com Its aldehyde functional group is amenable to a wide array of chemical transformations, including oxidation, reduction, and condensation reactions. This versatility allows medicinal chemists to use it as a scaffold, building more complex molecular architectures. The presence of the fluorinated substituents on the aromatic ring makes it an essential building block in the synthesis of complex fluorinated molecules. chemimpex.comchemimpex.com

The use of fluorinated building blocks is a dominant approach in modern drug discovery. nih.gov this compound serves as an important precursor for the synthesis of fluorinated drug candidates. chemimpex.comchemimpex.com The introduction of fluorine atoms or fluorine-containing groups like trifluoromethyl can significantly alter a molecule's physicochemical properties. nih.gov This compound provides a reliable method for incorporating the specific 2-fluoro-5-(trifluoromethyl)phenyl moiety into a target molecule, a common strategy in the rational design of new therapeutic agents. chemimpex.comchemimpex.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives that can be synthesized from this compound, the position of the fluorine substituent is critical. In SAR studies of YC-1, a stimulator of soluble guanylate cyclase (sGC), researchers found that the placement of a fluorine atom on the benzyl group significantly impacted the compound's inhibitory activity. nih.gov Specifically, substitution at the ortho position, which corresponds to the structure of this compound, resulted in more potent compounds compared to those with substitutions at the meta or para positions. nih.gov

Table 1: Impact of Fluoro Substitution Position on Inhibitory Activity of YC-1 Derivatives

| Compound Derivative | Substitution Position | Relative Inhibitory Activity | Reference |

|---|---|---|---|

| 26a | Ortho-Fluoro | Higher (IC₅₀ = 4.9 µM) | nih.gov |

| 26b | Meta-Fluoro | Reduced (IC₅₀ = 10 µM) | nih.gov |

| 26c | Para-Fluoro | Reduced (IC₅₀ = 19 µM) | nih.gov |

Research indicates that this compound is widely utilized as an intermediate in the synthesis of pharmaceuticals, with a particular focus on developing anti-inflammatory and antiviral drugs. chemimpex.comchemimpex.com The inclusion of the trifluoromethyl group is a known strategy in the design of potent antiviral agents. For example, the antiviral drug Tecovirimat, used for treating orthopoxvirus diseases, features a trifluoromethyl group that is crucial for its metabolic stability and pharmacokinetic profile. nih.gov Similarly, in the anti-inflammatory field, complex heterocyclic structures with potent activity are often synthesized using building blocks that introduce specific functional groups to modulate the drug's interaction with its biological target. nih.gov

The incorporation of fluorine atoms and trifluoromethyl groups, facilitated by precursors like this compound, has a profound impact on the pharmacokinetic properties of drug candidates, notably metabolic stability and bioavailability. chemimpex.comnih.gov

Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability. nih.govmdpi.com This is attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased strength makes the moiety more resistant to metabolic degradation by enzymes, which can prolong the drug's half-life in the body. nih.gov Replacing a metabolically vulnerable site on a drug candidate with a trifluoromethyl group is a common strategy to improve its metabolic profile. nih.gov

Table 2: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bond Properties

| Bond Type | Bond Dissociation Energy (kJ/mol) | Implication in Drug Design | Reference |

|---|---|---|---|

| C-H | ~414 | More susceptible to enzymatic cleavage (metabolism) | nih.gov |

| C-F | ~485 | More resistant to metabolic breakdown, increasing drug stability | nih.gov |

Bioavailability: The presence of fluorine atoms contributes to a compound's lipophilicity, which is a key factor in drug design for enhancing bioavailability. chemimpex.comchemimpex.com Increased lipophilicity can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution within the body. nih.govmdpi.com The trifluoromethyl group, in particular, significantly enhances lipophilicity, which can facilitate efficient penetration of biological barriers like the blood-brain barrier. mdpi.com

Agrochemical Formulations

Beyond pharmaceuticals, this compound is also utilized in the agrochemical sector. It serves as an intermediate or precursor in the synthesis of modern pesticides, including herbicides and fungicides. chemimpex.comchemimpex.com The objective is to create more effective and selective crop protection agents. The unique electronic properties conferred by the fluorinated substituents can lead to improved efficacy and stability of the final agrochemical product. chemimpex.comchemimpex.com

Development of Herbicides

This compound is a significant intermediate in the formulation of modern agrochemicals, particularly herbicides. chemimpex.comchemimpex.com The unique substitution pattern of the benzene (B151609) ring, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable precursor for synthesizing active herbicidal ingredients. chemimpex.com The incorporation of these fluorinated moieties into the final molecule can lead to herbicides with improved efficacy and greater environmental stability. chemimpex.comchemimpex.com Research and development in the agrochemical sector utilize this compound to create novel solutions for crop protection, aiming to enhance crop yields through more effective weed management. chemimpex.com

| Aspect | Description | Reference |

|---|---|---|

| Function | Serves as a key intermediate and building block. | chemimpex.com |

| Key Structural Features | Contains both fluoro and trifluoromethyl groups, which confer desirable properties to the final herbicidal compounds. | chemimpex.com |

| Objective in Agrochemicals | Used in the creation of more effective and environmentally friendly herbicides to improve crop yields. | chemimpex.comchemimpex.com |

Synthesis of Pesticides

The utility of this compound extends to the broader synthesis of pesticides. It is classified as a pesticide intermediate, employed in the creation of a variety of crop protection agents. sigmaaldrich.com The compound's chemical structure is instrumental in building the core of more complex molecules designed to target specific pests. The presence of fluorine is a common strategy in the design of modern agrochemicals to enhance biological activity and metabolic stability. nih.gov Therefore, this benzaldehyde (B42025) derivative serves as a foundational component for developing new and effective pesticides for agricultural use.

| Aspect | Description | Reference |

|---|---|---|

| Classification | Recognized as a pesticide intermediate. | |

| Role | Used to synthesize a variety of pesticides for agricultural applications. | |

| Chemical Advantage | The trifluoromethyl group is an important feature in the synthesis of various organic compounds, including pesticides. |

Materials Science Research

Polymer Synthesis and Functionalization

In the field of materials science, this compound is a valuable compound for the production of advanced polymers. chemimpex.comchemimpex.com Its integration into polymer structures can impart specific, desirable properties. The presence of fluorinated groups is known to enhance the thermal stability, chemical resistance, and durability of materials. chemimpex.com This makes the compound a target for researchers aiming to develop high-performance polymers for specialized applications where resistance to harsh environments is crucial. chemimpex.com

| Area | Contribution of the Compound | Reference |

|---|---|---|

| Advanced Polymers | Considered a valuable component in the production of advanced polymer materials. | chemimpex.comchemimpex.com |

| Property Enhancement | Incorporation of its fluorinated structure can improve durability and resistance to harsh conditions. | chemimpex.com |

Coatings Development

Similar to its role in polymer synthesis, this compound is utilized in the development of advanced coatings. chemimpex.comchemimpex.com Formulations that include such fluorinated compounds can produce coatings with improved surface properties, such as hydrophobicity and low surface energy. These characteristics are essential for creating durable and protective surfaces that are resistant to environmental degradation and chemical exposure. chemimpex.com

| Area | Contribution of the Compound | Reference |

|---|---|---|

| Advanced Coatings | Identified as a valuable compound for producing high-performance coatings. | chemimpex.comchemimpex.com |

| Functional Improvement | Contributes to coatings with enhanced durability and resistance. | chemimpex.com |

Advanced Organic Synthesis and Building Block Utility

Construction of Complex Fluorinated Organic Molecules

This compound is a versatile and essential building block in advanced organic synthesis. chemimpex.com Its utility is derived from the combination of a reactive aldehyde group and the strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents. chemimpex.com The aldehyde allows for a wide range of chemical transformations, such as Wittig-type reactions, to construct more complex molecular architectures. sigmaaldrich.com

The fluorine atoms play a crucial role in modifying the properties of the final synthesized molecules. chemimpex.com They contribute to increased lipophilicity, which can be advantageous in enhancing the bioavailability of pharmaceutical compounds. chemimpex.com This makes the compound a highly sought-after intermediate in medicinal chemistry and other areas where precise control over molecular properties is critical. chemimpex.comchemimpex.com

| Feature | Description | Reference |

|---|---|---|

| Reactivity | The aldehyde functional group allows for participation in numerous organic reactions to build complex structures. | chemimpex.com |

| Electronic Properties | The fluoro and trifluoromethyl substituents enhance reactivity and impart unique electronic characteristics. | chemimpex.com |

| Physicochemical Contribution | The presence of fluorine atoms increases lipophilicity, a key factor in drug design. | chemimpex.com |

| Versatility | It is an essential building block for introducing specific functional groups in the synthesis of complex fluorinated molecules. | chemimpex.com |

Novel Reaction Development Utilizing the Compound

The aldehyde functionality of this compound, combined with the electron-withdrawing nature of its substituents, makes it a versatile reactant in the development of novel synthetic methodologies, particularly in multicomponent reactions for the efficient construction of complex heterocyclic scaffolds.

One significant area of application is in the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs) and their thio-analogs. nih.govbeilstein-journals.orgunair.ac.idresearchgate.netresearchgate.net These heterocyclic cores are of considerable interest due to their wide range of biological activities. The use of this compound in this reaction is anticipated to yield DHPMs with unique electronic and conformational properties, potentially leading to enhanced therapeutic efficacy. The reaction is typically catalyzed by a Brønsted or Lewis acid. beilstein-journals.org

Another important multicomponent reaction where this compound can be employed is the Gewald reaction . This reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes. researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.orgsemanticscholar.org These thiophene derivatives are crucial intermediates in the synthesis of various biologically active compounds. The electron-deficient nature of this compound is expected to facilitate the initial Knoevenagel condensation step of the Gewald reaction.

Furthermore, this aldehyde is a potential candidate for the Hantzsch dihydropyridine synthesis , a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form dihydropyridines. thieme.deresearchgate.netrsc.orgnih.gov Dihydropyridine derivatives are well-known for their applications as calcium channel blockers.

The following table summarizes the potential application of this compound in these novel reaction developments:

| Reaction | Reactants | Product | Potential Significance |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea/Thiourea | Substituted Dihydropyrimidin(thi)ones | Access to novel biologically active heterocyclic compounds. nih.govbeilstein-journals.org |

| Gewald Reaction | This compound, Ethyl cyanoacetate, Sulfur | Substituted 2-Aminothiophenes | Synthesis of versatile intermediates for medicinal chemistry. researchgate.netresearchgate.net |

| Hantzsch Synthesis | This compound, Ethyl acetoacetate, Ammonia | Substituted Dihydropyridines | Development of new potential therapeutic agents. researchgate.netnih.gov |

Analytical Chemistry Applications

The reactivity of the aldehyde group in this compound also lends itself to applications in analytical chemistry, particularly in the development of reagents for detection and quantification of various analytes.

Use as a Reagent in Detection Methods

Fluorescent Probes: The formation of Schiff bases through the condensation of an aldehyde with a primary amine is a well-established reaction that can be exploited for the development of fluorescent probes. nih.govresearcher.liferesearchgate.netmdpi.comnih.gov By reacting this compound with a non-fluorescent amine that possesses a fluorophore-generating moiety, a "turn-on" fluorescent probe can be synthesized. The resulting Schiff base may exhibit fluorescence upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule, due to processes like chelation-enhanced fluorescence (CHEF). The fluorine and trifluoromethyl substituents can modulate the photophysical properties and the selectivity of the probe.

Derivatization Reagent for Chromatography: In analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. scribd.comgoogle.comresearchgate.net this compound can serve as a derivatization reagent for primary and secondary amines, converting them into Schiff bases that can be readily detected by UV or fluorescence detectors. The resulting derivatives are typically more stable and have improved chromatographic properties. This approach is particularly useful for the analysis of amino acids and biogenic amines in complex biological and environmental samples. A patent has been filed for a derivatization HPLC-DAD method for the determination of small molecule aliphatic amines using a similar compound, 2-nitro-4-trifluoromethylfluorobenzene, highlighting the potential of such reagents. google.com

The table below outlines the prospective use of this compound in analytical detection methods:

| Application | Principle | Analyte | Detection Method |

| Fluorescent Probe | Schiff base formation leading to a fluorescent complex upon analyte binding. | Metal ions, Biomolecules | Fluorimetry |

| Derivatization Reagent | Reaction with amines to form UV-active or fluorescent Schiff base derivatives. | Amino acids, Biogenic amines | HPLC-UV, HPLC-FLD |

Computational and Theoretical Studies on 2 Fluoro 5 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecule's behavior at an electronic level.

The electronic architecture of 2-Fluoro-5-(trifluoromethyl)benzaldehyde is heavily dictated by its electron-withdrawing substituents. The ortho-fluoro and meta-trifluoromethyl groups significantly polarize the molecule.

Natural Bond Orbital (NBO) Analysis: This method analyzes the electron density to provide a picture of the charge distribution. walisongo.ac.idwisc.edu In this compound, a significant partial positive charge is induced on the carbon atoms bonded to the fluorine and trifluoromethyl groups, with corresponding negative charges on the fluorine atoms. The carbonyl group also exhibits strong polarization.

Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the electrostatic potential on the molecule's surface. wolfram.com For this compound, regions of high electron density (negative potential, typically red) are concentrated around the carbonyl oxygen and the fluorine atoms, indicating sites susceptible to electrophilic attack. wolfram.com Regions of low electron density (positive potential, blue) are found around the aldehydic hydrogen, marking it as a potential site for nucleophilic interaction.

Table 1: Predicted Natural Bond Orbital (NBO) Charges for this compound (Note: These values are illustrative, based on calculations of similarly substituted aromatic aldehydes.)

| Atom | Predicted Charge (a.u.) |

|---|---|

| Carbonyl Oxygen | -0.55 |

| Carbonyl Carbon | +0.45 |

| Ring Fluorine | -0.20 |

| CF₃ Carbon | +0.70 |

| CF₃ Fluorines (avg.) | -0.25 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. researchgate.net

The energies of the HOMO and LUMO, and the gap between them, are indicators of a molecule's kinetic stability and reactivity. researchgate.net For this compound, the potent electron-withdrawing groups are expected to significantly lower the energies of both frontier orbitals compared to unsubstituted benzaldehyde (B42025). A smaller HOMO-LUMO energy gap typically implies higher reactivity. researchgate.net Theoretical studies on analogous molecules confirm that such substitutions are pivotal in tuning these electronic properties. walisongo.ac.id

Molecular Modeling and Simulations

Molecular modeling provides insights into the three-dimensional structure and dynamics of the molecule.

The primary conformational freedom in this compound involves the rotation of the aldehyde group relative to the aromatic ring. This leads to two potential planar conformers: O-syn and O-anti, where the carbonyl oxygen is, respectively, on the same or opposite side of the ortho-fluoro substituent.

Studies on related 2-substituted benzaldehydes have shown that the trans (O-anti) conformer is generally more stable due to the minimization of steric and electrostatic repulsion between the substituent and the carbonyl oxygen. It is therefore predicted that this compound predominantly exists in the O-anti conformation. Computational methods can quantify the energy difference between these conformers and the rotational energy barrier separating them.

The polarized nature of this compound facilitates various non-covalent intermolecular interactions that govern its macroscopic properties, such as its crystal packing.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and exploring potential reaction mechanisms. d-nb.info

The strong electron-withdrawing character of the substituents significantly deactivates the aromatic ring, making electrophilic aromatic substitution reactions challenging. chemimpex.com These groups direct incoming electrophiles to the meta-position relative to themselves.

Conversely, the electrophilicity of the carbonyl carbon is greatly enhanced. This makes the aldehyde group highly susceptible to attack by nucleophiles. Theoretical models can map the potential energy surface for nucleophilic addition reactions, identifying the transition state and calculating the activation energy. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound. Studies on similar systems show that electron-poor benzaldehydes exhibit increased reactivity in reactions like aldol (B89426) condensations. d-nb.info

Structure-Activity/Property Relationship (SAR/SPR) Modeling

While specific and detailed Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) models for this compound are not extensively documented in publicly available literature, we can infer potential relationships by examining studies on analogous compounds and the known effects of its constituent functional groups. The SAR and SPR for this compound are primarily dictated by the interplay of the aldehyde group, the fluorine atom, and the trifluoromethyl group on the benzene (B151609) ring.

Influence of Substituents on Physicochemical Properties (SPR)

The physicochemical properties of this compound are significantly influenced by its substituents. The fluorine atom and the trifluoromethyl (CF3) group are strongly electron-withdrawing. This electronic effect can impact properties such as acidity, lipophilicity, and metabolic stability.

The introduction of fluorine and trifluoromethyl groups generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.govresearchgate.net The high electronegativity of fluorine can also alter the dipole moment of the molecule. researchgate.net Furthermore, the C-F bond is very strong, and the trifluoromethyl group can block sites of metabolic oxidation, often leading to increased metabolic stability. researchgate.net

A summary of the predicted effects of the substituents on the physicochemical properties of the parent benzaldehyde molecule is presented in Table 1.

Table 1: Predicted Influence of Substituents on the Physicochemical Properties of Benzaldehyde

| Substituent | Position | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Acidity (pKa of corresponding benzoic acid) | Predicted Effect on Metabolic Stability |

| Fluoro | 2- (ortho) | Increase | Increase | Increase |

| Trifluoromethyl | 5- (meta) | Significant Increase | Significant Increase | Significant Increase |

This table is predictive and based on general principles of medicinal chemistry.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Although direct SAR studies on this compound are scarce, research on other molecules containing fluorinated and trifluoromethylated phenyl rings provides valuable insights into how these moieties can affect biological activity.

In a study on the anti-tumor activity of 6-arylaminoflavones, the position of a trifluoromethyl group on an aniline (B41778) ring was shown to be critical for cytotoxicity. mdpi.com For instance, a 4-(trifluoromethyl)phenylamino substituent at the 6-position of the flavone (B191248) core exhibited significant toxicity towards prostate adenocarcinoma cells, while moving the trifluoromethyl group to the ortho-position nearly abolished this effect. mdpi.com This highlights the steric and electronic sensitivity of biological targets to the placement of the trifluoromethyl group. These findings suggest that the 5-position of the CF3 group in this compound would likely have a distinct impact on its interaction with biological targets compared to other positional isomers.

Another study on fluoro and trifluoromethyl-substituted salicylanilides as antibacterial agents against multidrug-resistant S. aureus also provides relevant SAR information. nih.gov The study revealed that the presence and position of fluoro and trifluoromethyl groups on the aniline and salicylic (B10762653) acid moieties were crucial for antibacterial potency and cytotoxicity. nih.gov Specifically, a compound bearing a 4'-bromo-3'-trifluoromethylphenyl group showed excellent activity, indicating a favorable contribution from the trifluoromethyl group at the meta-position. nih.gov

Table 2: Key SAR Observations from Structurally Related Compound Classes

| Compound Class | Key Finding | Relevance to this compound | Reference |

| 6-Arylaminoflavones | The position of the trifluoromethyl group on the aniline ring is critical for anti-tumor activity. | The 5-position of the trifluoromethyl group is expected to impart specific biological activity profiles compared to other isomers. | mdpi.com |

| Substituted Salicylanilides | Trifluoromethyl substitution, particularly at the meta-position of an aniline ring, can lead to potent antibacterial activity. | The meta-positioned trifluoromethyl group in this compound may contribute favorably to biological activity in certain contexts. | nih.gov |

| Fluorobenzaldehydes | The aldehyde group can be used to synthesize Schiff bases with antimicrobial properties. | The aldehyde functionality is a key pharmacophoric feature for potential biological activity. | wikipedia.org |

Q & A

Basic: What synthetic routes are available for preparing 2-fluoro-5-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Answer:

A common method involves halogenation or fluorination of substituted benzaldehyde precursors. For example, direct fluorination of 5-(trifluoromethyl)benzaldehyde derivatives using fluorinating agents like Selectfluor® under controlled temperatures (40–60°C) can yield the target compound . Optimizing stoichiometry and reaction time is critical to minimize side products like over-fluorinated species. Purity (>97%) is achievable via column chromatography or recrystallization, as noted in technical-grade preparations .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Answer:

Density Functional Theory (DFT) calculations can model electron density distribution, showing that the trifluoromethyl (-CF₃) and fluorine groups direct electrophiles to specific positions. The -CF₃ group strongly deactivates the ring, favoring substitution at the para position relative to fluorine. Validation via experimental NMR (¹H/¹⁹F) and LC-MS is required to confirm predicted intermediates .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- GC-MS/HPLC : For purity assessment (>95%) and detection of halogenated byproducts .

- NMR : ¹⁹F NMR is critical to confirm fluorine substitution patterns (δ ~ -60 ppm for -CF₃) .

- FT-IR : To identify aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced: How do steric and electronic effects of -CF₃ and -F substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The -CF₃ group’s strong electron-withdrawing nature reduces electron density at the aromatic ring, slowing Suzuki-Miyaura couplings. However, it enhances oxidative stability in Ullmann-type reactions. Steric hindrance from -CF₃ may require bulky ligands (e.g., XPhos) to improve catalytic efficiency. Kinetic studies under inert atmospheres (Ar/N₂) are advised to mitigate decomposition .

Basic: What safety precautions are essential when handling this compound?

Answer:

The compound is classified as harmful (H315/H319/H335). Use fume hoods, nitrile gloves, and PPE. Store in sealed containers at room temperature, away from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under standardized conditions (e.g., JRD Fluorochemicals’ protocol ), then validate via DSC (melting point) and X-ray crystallography. Cross-reference with databases like PubChem or Reaxys to identify outliers .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate for fluorinated benzamides (e.g., kinase inhibitors) and heterocycles. The aldehyde group enables condensation reactions to form Schiff bases or hydrazones, which are precursors for bioactive molecules .

Advanced: What strategies mitigate decomposition during large-scale synthesis of this compound?

Answer:

- Temperature control : Maintain <60°C to prevent aldehyde oxidation.

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress autoxidation.

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR™ to monitor reaction progress .

Basic: How does the compound’s solubility profile affect solvent selection in reactions?

Answer:

Limited solubility in polar solvents (water, methanol) necessitates use of DMF, THF, or dichloromethane. Solubility tests at varying temperatures (20–80°C) are recommended to optimize reaction homogeneity .

Advanced: Can catalytic fluorination methods improve atom economy in synthesizing this compound?

Answer:

Transition-metal catalysts (e.g., Pd/Cu) enable late-stage fluorination of aryl boronic esters, reducing waste. However, competing defluorination requires careful tuning of fluoride sources (e.g., KF/18-crown-6). Life-cycle assessment (LCA) tools can evaluate environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.